molecular formula C10H14N2O2 B1469109 2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid CAS No. 1343017-18-4

2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid

Cat. No. B1469109
CAS RN: 1343017-18-4
M. Wt: 194.23 g/mol
InChI Key: WAHHPGLNEOXXOI-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis . It is a type of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized through various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of this compound has been studied in the context of its complex with Ru (II). The X-ray structure of each isomer of this complex is related to its NMR spectrum in solution .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For example, they can undergo an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex . They can also undergo a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines .

Scientific Research Applications

Supramolecular Chemistry and Crystal Engineering

  • Research by Rajam et al. (2018) explores the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, characterized by single-crystal X-ray diffraction. These studies highlight the potential of pyrimidine derivatives in forming supramolecular assemblies through hydrogen bonding, showcasing their relevance in crystal engineering and materials science (Rajam et al., 2018).

Pharmaceutical Applications and Drug Design

  • The synthesis and antimicrobial evaluation of new tetrahydropyrimidine derivatives by Kheder et al. (2011) demonstrate the utility of pyrimidine scaffolds in developing compounds with potential antibacterial and antifungal properties. This research underscores the significance of pyrimidine derivatives in medicinal chemistry and drug discovery (Kheder et al., 2011).

Material Science and Optical Properties

  • A study on thiopyrimidine derivatives by Hussain et al. (2020) provides a comparison between DFT/TDDFT and experimental studies on structural parameters, electronic, and nonlinear optical exploration. This work highlights the importance of pyrimidine derivatives in developing materials with nonlinear optical properties, which are crucial for applications in optoelectronics and photonics (Hussain et al., 2020).

Synthetic Chemistry

  • The development of new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones via the tandem intramolecular Pinner–Dimroth rearrangement by Asadian et al. (2018) illustrates the synthetic versatility of pyrimidine derivatives. Their research not only showcases the synthetic pathways to novel pyrimidine-based structures but also their potential antibacterial activity, indicating their relevance in synthetic and medicinal chemistry (Asadian et al., 2018).

Mechanism of Action

The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The future directions for the study of 2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid could involve further exploration of its synthesis, characterization, and potential applications. This could include the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2-(2,2-dimethylpropyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)6-8-11-5-4-7(12-8)9(13)14/h4-5H,6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHHPGLNEOXXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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